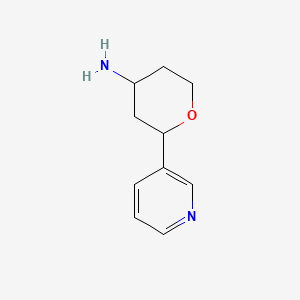

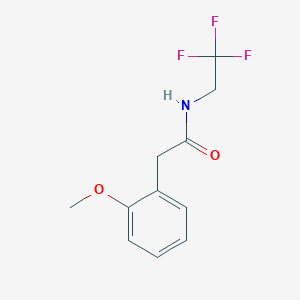

![molecular formula C13H19ClN2 B2515561 {[1-(4-Chlorobenzyl)pipéridin-4-yl]méthylamine} CAS No. 226249-40-7](/img/structure/B2515561.png)

{[1-(4-Chlorobenzyl)pipéridin-4-yl]méthylamine}

Vue d'ensemble

Description

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine is an organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and a methylamine group

Applications De Recherche Scientifique

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

Target of Action

The primary targets of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in intracellular signaling pathways, regulating growth and survival .

Mode of Action

(1-(4-Chlorobenzyl)piperidin-4-yl)methanamine interacts with its targets by acting as an ATP-competitive inhibitor . It has been found to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is key in cellular processes such as cell proliferation and survival. The compound’s action on this pathway can lead to changes in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests potential applications in cancer research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine typically involves the following steps:

Formation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride.

N-alkylation of piperidine: Piperidine is reacted with 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide to form 1-(4-chlorobenzyl)piperidine.

Reductive amination: The 1-(4-chlorobenzyl)piperidine is then subjected to reductive amination with formaldehyde and ammonium chloride to yield {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine.

Industrial Production Methods

Industrial production methods for {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: N-oxides of {[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine.

Reduction: Reduced forms of the piperidine ring.

Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Benzylpiperidine: A compound with a similar piperidine ring structure but without the 4-chlorobenzyl group.

Piperidine: The parent compound, which is a simple six-membered ring containing a nitrogen atom.

Piperazine: A related compound with a similar ring structure but containing two nitrogen atoms.

Uniqueness

{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine is unique due to the presence of both the 4-chlorobenzyl group and the methylamine group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Propriétés

IUPAC Name |

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVIVCBGEGNBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2Z)-2-(benzoylimino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515478.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

![2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2515486.png)

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)

![3-(4-bromophenyl)-1-(4-methoxyphenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B2515489.png)

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B2515490.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)